molecular formula C5H9ClN4S B2598106 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2173992-01-1

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2598106
CAS No.: 2173992-01-1
M. Wt: 192.67 g/mol
InChI Key: KMFVDQJCOVRHBW-UHFFFAOYSA-N
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Description

“1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” is a compound with the molecular weight of 230.14 . It has been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .


Synthesis Analysis

The synthesis of this compound involves the hybridization of 1,3,4-thiadiazole and urea group to form a new molecular skeleton . The exact synthesis process of this specific compound is not available in the search results.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.14 . It should be stored at a temperature between 28 C .

Scientific Research Applications

1. Synthesis and Evaluation for Antimicrobial Activity

Azetidin-2-ones, including 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, Ansari and Lal (2009) detailed the synthesis of novel azetidin-2-ones and their screening for antimicrobial activity. The structure of these compounds was confirmed through spectral data, and they exhibited antimicrobial potential (Ansari & Lal, 2009). Similarly, Makwane et al. (2018) discussed the synthesis of 3-Chloro-1-(5-ethyl-[1,3,4]thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, demonstrating their antimicrobial activities against various bacterial and fungal strains (Makwane et al., 2018).

2. Anti-Inflammatory and Analgesic Properties

Bhati and Kumar (2008) synthesized and evaluated new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles for their anti-inflammatory and analgesic activities. Their study revealed that some compounds showed promising results, with one compound, in particular, exhibiting significant anti-inflammatory and analgesic activities, surpassing phenylbutazone and having comparable effects to indomethacin (Bhati & Kumar, 2008).

3. Antifungal Activity

Patel and Mehta (2006) explored the synthesis of azetidinone and thiazolidinones derivatives of 2-Amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. These compounds were tested on various strains of fungi, indicating their potential in antifungal applications (Patel & Mehta, 2006).

Mechanism of Action

This compound has been evaluated as acetylcholinesterase (AChE) inhibitors . Acetylcholinesterase inhibitors increase levels of acetylcholine through inhibition of acetylcholinesterase, which can induce modest improvement in memory and cognitive functions .

Future Directions

The compound has shown potential as an acetylcholinesterase inhibitor, which could be valuable for further investigation of structure–activity relationship (SAR) and useful in future research of AChE inhibitors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with 3-chloro-2-azetidinone followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent formation of the dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "3-chloro-2-azetidinone", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-amino-1,3,4-thiadiazole is reacted with 3-chloro-2-azetidinone in the presence of hydrochloric acid and water to form the intermediate 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-one.", "Step 2: The intermediate is then reduced with sodium borohydride to form 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride." ] }

CAS No.

2173992-01-1

Molecular Formula

C5H9ClN4S

Molecular Weight

192.67 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H

InChI Key

KMFVDQJCOVRHBW-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NN=CS2)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=NN=CS2)N.Cl

solubility

not available

Origin of Product

United States

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